molecular formula C16H10ClN3O4 B5824372 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione

3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione

Cat. No. B5824372
M. Wt: 343.72 g/mol
InChI Key: WXSSEKVXPUBOHR-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CNB-001 belongs to the class of imidazolidinedione compounds and is a potent antioxidant and neuroprotective agent.

Mechanism of Action

3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione exerts its neuroprotective effects by scavenging free radicals and reducing oxidative stress in the brain. 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione also inhibits the activation of microglia and astrocytes, which are involved in neuroinflammation.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative damage. 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione also reduces the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione in lab experiments is its potent neuroprotective properties, which make it a promising candidate for the development of therapeutics for neurological disorders. However, one of the limitations of using 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione is its relatively low solubility in water, which may limit its bioavailability in vivo.

Future Directions

Further research is needed to investigate the potential therapeutic applications of 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione in various neurological disorders. Future studies should focus on optimizing the synthesis method of 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione to improve its solubility and bioavailability. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione.

Synthesis Methods

3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione is synthesized by reacting 3-(3-chlorophenyl)-2,4-dioxoimidazolidine with 2-nitrobenzaldehyde in the presence of a base. The reaction yields 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione as a yellow crystalline solid.

Scientific Research Applications

3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2,4-imidazolidinedione has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O4/c17-11-5-3-6-12(9-11)19-15(21)13(18-16(19)22)8-10-4-1-2-7-14(10)20(23)24/h1-9H,(H,18,22)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSSEKVXPUBOHR-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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